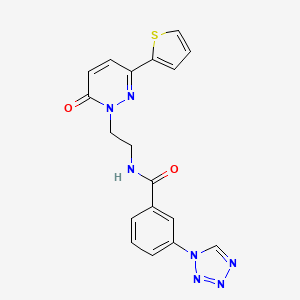

![molecular formula C24H19F2NO4 B2869444 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid CAS No. 2503207-49-4](/img/structure/B2869444.png)

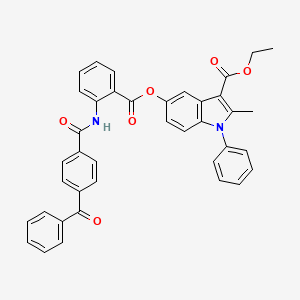

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid, also known as Fmoc-EDA-Boc acid, is a chemical compound used in various scientific experiments. It is related to other compounds such as 3-Chloro-4- (9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid and 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .

Synthesis Analysis

The synthesis of this compound and related compounds often involves C-H Activation methodology . This process is typically mediated by palladium (Pd), facilitating the formation of carbon-carbon (C-C) bonds .Molecular Structure Analysis

The molecular formula of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is C24H19F2NO4. It is structurally related to other compounds such as ®-2- (9H-Fluoren-9-ylmethoxycarbonylamino)-4- (4-fluoro-phenyl)-butyric acid .Physical And Chemical Properties Analysis

The molecular weight of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is 423.416. It is a solid at room temperature .Scientific Research Applications

Fluorescence Probes Development

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) highlights the potential application of compounds similar to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid. These probes are designed to detect highly reactive oxygen species such as hydroxyl radicals and are useful tools for studying the roles of ROS in biological and chemical contexts. Their application extends to living cells, where they have been utilized to visualize reactive species generated in stimulated neutrophils, demonstrating their potential for advancing our understanding of cellular processes and oxidative stress (Setsukinai et al., 2003).

Antiproliferative Activity in Cancer Research

Research on the antiproliferative activity of certain compounds, including 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid derivatives, has shown promising results in cancer research. Triphenyltin(IV) esters of non-steroidal anti-inflammatory drugs (NSAIDs) derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds display remarkable cytotoxic activity, suggesting their potential as novel anticancer agents and highlighting the importance of further exploration in this area (Dokorou et al., 2011).

Two-Photon Absorption for Fluorescence Microscopy

The synthesis and characterization of novel fluorene derivatives, which may be related to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid, have shown high two-photon absorptivity. These derivatives are potentially useful as fluorophores in two-photon fluorescence microscopy, a technique that allows for deeper imaging into biological specimens with less photodamage. The specific absorption and emission properties of these compounds make them suitable for excitation by near-IR femtosecond lasers, opening new avenues for advanced imaging applications (Belfield et al., 2000).

Organic Solar Cells

In the realm of renewable energy, compounds structurally related to 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid have been explored as nonfullerene acceptors in bulk heterojunction organic solar cells. These novel acceptors, with fluorene as the core, exhibit strong and broad absorption with high molar extinction coefficients. They have demonstrated high power conversion efficiencies when used in organic solar cells, showcasing their potential to contribute to the development of more efficient photovoltaic devices (Suman et al., 2017).

properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-24(26,16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZMUWLBISVICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

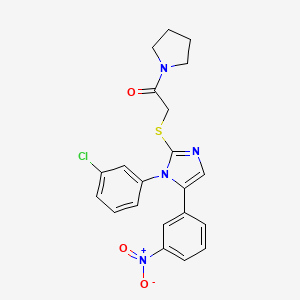

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

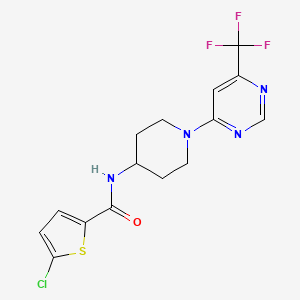

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2869374.png)

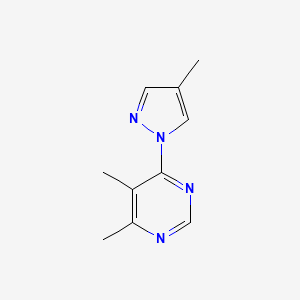

![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)

![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)

![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2869384.png)